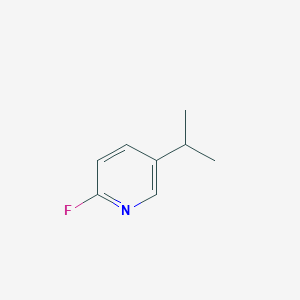
2-hydroxy-2-methylcyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-methylcyclopentan-1-one (also known as MCP or methylcyclopentanone) is a cyclic ether compound with a wide range of applications in organic synthesis and scientific research. It is a colorless liquid with a sweet, ether-like odor. MCP is used in organic synthesis to produce a variety of compounds, including pharmaceuticals, polymers, and other organic products. In addition, MCP has been used in a variety of scientific research applications, ranging from drug delivery systems to biochemical assays.
科学的研究の応用
MCP has been used in a variety of scientific research applications, including drug delivery systems, biochemical assays, and molecular modeling. In drug delivery systems, MCP can be used to improve the solubility and stability of drugs, as well as to increase the bioavailability of drugs. MCP has also been used in biochemical assays to detect and quantify the presence of molecules in a sample. In addition, MCP has been used in molecular modeling to study the interactions between molecules and to design new drugs.
作用機序
The mechanism of action of MCP is not fully understood. However, it is believed that MCP acts as an electron acceptor, allowing for the transfer of electrons between molecules. This electron transfer can lead to the formation of new bonds and the breakdown of existing bonds. In addition, MCP can act as an enzyme inhibitor, preventing the breakdown of certain molecules.
Biochemical and Physiological Effects
MCP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MCP can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and pain. In addition, MCP has been shown to have antioxidant activity, which can help protect cells from oxidative damage. Finally, MCP has been shown to have a variety of other physiological effects, including anti-cancer, anti-diabetic, and anti-inflammatory effects.
実験室実験の利点と制限
MCP has several advantages for use in laboratory experiments. For example, MCP is relatively inexpensive and easy to synthesize, making it a cost-effective reagent for use in research. In addition, MCP is stable and can be stored for long periods of time without degradation. Finally, MCP is soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. However, there are some limitations to using MCP in laboratory experiments. For example, MCP is toxic and should be handled with caution. In addition, MCP can be difficult to separate from other compounds, making it difficult to purify.
将来の方向性
The future directions for MCP research are numerous. For example, further research is needed to understand the mechanism of action of MCP and its effects on biochemical and physiological processes. In addition, research is needed to develop new methods for synthesizing and purifying MCP. Finally, research is needed to develop new applications for MCP, such as drug delivery systems, biochemical assays, and molecular modeling.
合成法
MCP can be produced from a variety of starting materials, including propylene oxide and ethylene oxide. The most common method for synthesizing MCP is the oxidation of propylene oxide in the presence of a base, such as sodium hydroxide. The reaction produces a mixture of MCP and other byproducts, which can then be separated by distillation or other methods. Other methods for producing MCP include the oxidation of ethylene oxide, the reaction of propylene oxide with an acid, and the reaction of propylene oxide with an alcohol.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2-hydroxy-2-methylcyclopentan-1-one can be achieved through a multistep process involving the conversion of a starting material to an intermediate, which is then further transformed to the final product.", "Starting Materials": [ "2-methylcyclopentanone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2-methylcyclopentanone to 2-methylcyclopentanol using sodium borohydride as a reducing agent in methanol solvent.", "Step 2: Oxidation of 2-methylcyclopentanol to 2-methylcyclopentanone using hydrochloric acid and sodium chlorate as oxidizing agents in water solvent.", "Step 3: Conversion of 2-methylcyclopentanone to 2-hydroxy-2-methylcyclopentan-1-one using sodium hydroxide as a base in water solvent." ] } | |
CAS番号 |
55767-59-4 |
製品名 |
2-hydroxy-2-methylcyclopentan-1-one |
分子式 |
C6H10O2 |
分子量 |
114.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



